molecular formula C16H15NO4S B5731529 N-1,3-benzodioxol-5-yl-2-methoxy-4-(methylthio)benzamide

N-1,3-benzodioxol-5-yl-2-methoxy-4-(methylthio)benzamide

Cat. No. B5731529
M. Wt: 317.4 g/mol
InChI Key: PGXXASGVJSODES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-2-methoxy-4-(methylthio)benzamide, also known as MDMA, is a synthetic drug that has been widely used in scientific research for its psychoactive effects. MDMA is a derivative of amphetamine and has been classified as a Schedule I drug in the United States due to its potential for abuse. However, in recent years, there has been a growing interest in the potential therapeutic benefits of MDMA in the treatment of mental health disorders.

Mechanism of Action

N-1,3-benzodioxol-5-yl-2-methoxy-4-(methylthio)benzamide works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. Dopamine is a neurotransmitter that is involved in reward and motivation. Norepinephrine is a neurotransmitter that is involved in the body's stress response.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2-methoxy-4-(methylthio)benzamide has a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. N-1,3-benzodioxol-5-yl-2-methoxy-4-(methylthio)benzamide also causes the release of oxytocin, a hormone that is involved in social bonding and trust. In addition, N-1,3-benzodioxol-5-yl-2-methoxy-4-(methylthio)benzamide has been shown to increase the activity of the prefrontal cortex, a region of the brain that is involved in decision-making and emotional regulation.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-2-methoxy-4-(methylthio)benzamide has several advantages for use in scientific research, including its ability to produce consistent and predictable effects in participants. N-1,3-benzodioxol-5-yl-2-methoxy-4-(methylthio)benzamide also has a relatively short duration of action, which allows researchers to study its effects over a relatively short period of time. However, N-1,3-benzodioxol-5-yl-2-methoxy-4-(methylthio)benzamide has several limitations for use in lab experiments, including its potential for abuse and the difficulty of controlling dosage and purity.

Future Directions

There are several future directions for research on N-1,3-benzodioxol-5-yl-2-methoxy-4-(methylthio)benzamide, including its potential therapeutic benefits in the treatment of mental health disorders. There is also a need for further research on the long-term effects of N-1,3-benzodioxol-5-yl-2-methoxy-4-(methylthio)benzamide use, as well as the potential risks associated with its use in certain populations, such as individuals with a history of substance abuse. Finally, there is a need for continued research on the synthesis and purification of N-1,3-benzodioxol-5-yl-2-methoxy-4-(methylthio)benzamide, as well as the development of new methods for controlling dosage and purity.

Synthesis Methods

N-1,3-benzodioxol-5-yl-2-methoxy-4-(methylthio)benzamide is synthesized from safrole, a natural compound found in sassafras oil. The synthesis process involves several steps, including the conversion of safrole to isosafrole, followed by oxidation to MDP2P, and finally reductive amination to form N-1,3-benzodioxol-5-yl-2-methoxy-4-(methylthio)benzamide. The synthesis process is complex and requires specialized knowledge and equipment.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-2-methoxy-4-(methylthio)benzamide has been used in scientific research for its psychoactive effects, which include feelings of euphoria, increased sociability, and enhanced empathy. N-1,3-benzodioxol-5-yl-2-methoxy-4-(methylthio)benzamide has been studied for its potential therapeutic benefits in the treatment of mental health disorders, including post-traumatic stress disorder (PTSD), anxiety, and depression.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-methoxy-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c1-19-14-8-11(22-2)4-5-12(14)16(18)17-10-3-6-13-15(7-10)21-9-20-13/h3-8H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXXASGVJSODES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1,3-benzodioxol-5-yl-2-methoxy-4-(methylthio)benzamide

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